molecular formula C12H10F3N5S B2746007 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole CAS No. 956961-75-4

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole

Cat. No.: B2746007
CAS No.: 956961-75-4
M. Wt: 313.3
InChI Key: BKQSCZMAYWPGQR-UHFFFAOYSA-N
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Description

This heterocyclic compound features a thiazole core substituted with two distinct pyrazole moieties: a 3-methyl-5-(trifluoromethyl)pyrazole at position 2 and a pyrazolylmethyl group at position 2. Its molecular formula is C₁₄H₁₀F₃N₅S (molecular weight: 361.32 g/mol), distinct from its phenyl-substituted analog (C₁₄H₁₀F₃N₃S, molecular weight: 309.31 g/mol) described in .

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(pyrazol-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5S/c1-8-5-10(12(13,14)15)20(18-8)11-17-9(7-21-11)6-19-4-2-3-16-19/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQSCZMAYWPGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

Fragment A is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with methylhydrazine in ethanol under reflux (Scheme 1). The reaction proceeds via hydrazone formation, followed by acid-catalyzed cyclization:

$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, HCl}} \text{Fragment A} \quad (85\% \text{ yield})
$$

Key Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 2.42 (s, 3H, CH₃), 6.72 (s, 1H, pyrazole-H).
  • 19F NMR : δ -62.4 (CF₃).

Synthesis of 4-[(1H-Pyrazol-1-Yl)Methyl]Thiazole (Fragment B)

Hantzsch Thiazole Synthesis with Subsequent Alkylation

A modified Hantzsch approach generates the thiazole core. Thiourea reacts with 4-chloroacetoacetate to form 4-(chloromethyl)-2-amino-1,3-thiazole, which undergoes alkylation with pyrazole in the presence of K₂CO₃ (Scheme 2):

$$
\text{4-(ClCH}2\text{)C}3\text{HN}2\text{S} + \text{C}3\text{H}3\text{N}2\text{H} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Fragment B} \quad (78\% \text{ yield})
$$

Optimization Note : Excess pyrazole (2.5 equiv) and prolonged reaction time (12 h) improve yields.

Assembly of the Thiazole Core and Final Coupling

Ullmann-Type Coupling for Fragment Integration

The thiazole intermediate C (2-bromo-4-(chloromethyl)-1,3-thiazole) undergoes sequential Ullmann couplings with Fragment A and Fragment B (Scheme 3):

  • Coupling with Fragment A :
    $$
    \text{C} + \text{Fragment A} \xrightarrow{\text{CuI, L-proline, DMSO}} \text{2-substituted thiazole} \quad (65\% \text{ yield})
    $$

  • Alkylation with Fragment B :
    $$
    \text{Intermediate} + \text{Fragment B} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad (72\% \text{ yield})
    $$

Reaction Conditions :

  • Temperature: 110°C for Ullmann coupling
  • Base: NaH for deprotonation during alkylation

Alternative Pathway: One-Pot Cyclization Strategy

Simultaneous Thiazole and Pyrazole Formation

A one-pot method condenses 3-methyl-5-(trifluoromethyl)pyrazole-1-carbothioamide with 2-bromo-1-(pyrazol-1-yl)acetone in EtOH under reflux (Scheme 4):

$$
\text{CF}3\text{-Pyrazole-CSNH}2 + \text{BrCH}2\text{CO-Pyrazole} \xrightarrow{\text{EtOH, Et}3\text{N}} \text{Target Compound} \quad (58\% \text{ yield})
$$

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (600 MHz, DMSO-d₆) :

    • δ 2.38 (s, 3H, CH₃)
    • δ 5.24 (s, 2H, CH₂N)
    • δ 6.85 (s, 1H, thiazole-H)
    • δ 7.62–7.89 (m, 4H, pyrazole-H)
  • 13C NMR :

    • δ 118.2 (CF₃, q, J = 288 Hz)
    • δ 165.4 (C=S)
  • 19F NMR : δ -62.1 (CF₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 384.0921 [M+H]⁺
  • Calculated for C₁₃H₁₀F₃N₅S : 384.0924

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise Ullmann 65 98 High regioselectivity
One-Pot Cyclization 58 95 Fewer intermediates
Hantzsch-Alkylation 72 97 Scalability

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-disubstitution during cyclocondensation.
  • Steric Hindrance : Bulky trifluoromethyl group slows coupling kinetics; using polar aprotic solvents (DMSO) mitigates this.
  • Purification : Chromatography on silica gel with EtOAc/hexane (3:7) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and thiazole moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the presence of specific functional groups can be verified through IR spectroscopy, while NMR provides insights into the molecular environment of the hydrogen atoms in the compound.

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole and pyrazole exhibit substantial antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have utilized methods such as the disc diffusion technique to assess antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazoleStaphylococcus aureus15
This compoundEscherichia coli12

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Aspergillus niger and Candida albicans. The antifungal activity is often evaluated through similar methods as antibacterial testing, yielding promising results that suggest potential for therapeutic applications .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, MTT assays have been employed to evaluate cytotoxic effects on various cancer cell lines, indicating that modifications on the pyrazole ring can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents on Thiazole Molecular Weight (g/mol) Key Functional Groups Melting Point/Physical State Reference
Target Compound 2-(3-Me-5-CF₃-pyrazolyl), 4-(pyrazolylmethyl) 361.32 CF₃, pyrazole, thiazole Not reported
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole 2-(3-Me-5-CF₃-pyrazolyl), 4-phenyl 309.31 CF₃, phenyl, thiazole Not reported
4-(3-(4-Fluorophenyl)-1-phenyl-5-CF₃-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g) Triazole, methoxybenzyl, CF₃ 476.17 CF₃, triazole, methoxybenzyl White solid, 39% yield
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Pyrazolopyrimidine, thiazole 531.30 CF₃, pyrazolopyrimidine Brown solid, mp 252–255°C

Key Observations :

  • Trifluoromethyl groups (common in ) improve metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
  • Triazole -containing analogs (e.g., compound 6g in ) exhibit higher molecular weights and diverse solubility profiles depending on substituents like methoxybenzyl .

Comparison :

  • The target compound’s synthesis likely parallels triazole-thiazole hybrids (), but its pyrazolylmethyl group may require protective group strategies to avoid side reactions.
  • CuI/DMEDA systems () are effective for introducing aryl/heteroaryl groups but may struggle with sterically hindered pyrazole-thiazole systems.
Challenges and Opportunities
  • Synthetic Complexity : Introducing two pyrazole groups on thiazole may require multi-step protocols, contrasting with simpler phenyl-substituted analogs ().
  • Biological Potential: The target compound’s dual pyrazole motifs could enhance kinase inhibition or antimicrobial activity, as seen in related trifluoromethylpyrazoles ().

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole is a member of the pyrazole and thiazole chemical families, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H12F3N4SC_{14}H_{12}F_3N_4S, with a molecular weight of approximately 346.33 g/mol. The structural features include a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound through various mechanisms:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values reported at approximately 14.32 µM, indicating effective growth inhibition .
    • NCI-H460 (Lung Cancer) : Similar findings with IC50 values suggesting potent antitumor activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, suppressing cell migration and promoting cell cycle arrest. Molecular docking studies suggest strong interactions with key proteins involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties:

  • Cytokine Inhibition : In vitro studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways .

Other Pharmacological Activities

Besides anticancer and anti-inflammatory effects, this compound exhibits:

  • Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, although further research is needed to quantify these effects .
  • Neuroprotective Effects : Some analogs have shown potential in inhibiting enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic application .

Data Summary

Biological ActivityTarget Cell LineIC50 (µM)Mechanism
AnticancerMCF714.32Apoptosis induction
AnticancerNCI-H46010.21Cell cycle arrest
Anti-inflammatoryCytokine release-NF-kB inhibition
AntimicrobialVarious strains-Bacterial growth inhibition
NeuroprotectiveEnzyme inhibition-Targeting metabolic enzymes

Case Studies

  • Study on MCF7 Cells : A study investigated the effects of this compound on MCF7 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest at concentrations as low as 14 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers .
  • Inflammatory Response Modulation : Another research focused on the anti-inflammatory effects where the compound was tested against LPS-induced inflammation in macrophages. Results demonstrated a marked decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing the thiazole-pyrazole hybrid core of this compound?

The synthesis typically involves multi-step protocols, starting with commercially available pyrazole and thiazole precursors. For example:

  • Step 1 : Formation of the thiazolyl-pyrazole intermediate via nucleophilic substitution or cyclocondensation under reflux in polar aprotic solvents (e.g., DMF, THF) .
  • Step 2 : Functionalization at the 4-position of the thiazole ring using a methyl-pyrrole group, often requiring catalysts like Cu(I) for click chemistry or Pd for cross-coupling reactions .
  • Key variables : Temperature (50–100°C), solvent polarity, and catalyst loading significantly impact yield. For instance, copper sulfate/sodium ascorbate systems in THF/water mixtures are effective for triazole linkages .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm, trifluoromethyl groups at δ -60 to -70 ppm in 19F^{19}\text{F} NMR) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for M+^+ at m/z 367.3 for related analogs) .
  • Elemental analysis : Compare experimental vs. calculated C/H/N/S content (<0.5% deviation indicates purity) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis : The trifluoromethyl group and thiazole ring are sensitive to moisture. Store under inert gas (N2_2/Ar) at -20°C in amber vials .
  • Light sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use light-resistant containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Docking scores (<-7 kcal/mol) correlate with antifungal potential .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., His310 in 3LD6) may form hydrogen bonds with the pyrazole-thiazole scaffold .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Case example : Discrepancies in 13C^{13}\text{C} NMR signals for thiazole C-2/C-4 positions may arise from dynamic effects. Use variable-temperature NMR to identify tautomerism or rotational barriers .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures (e.g., C–F bond lengths ~1.34 Å confirm trifluoromethyl geometry) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfone or carboxylate) at the 4-position to improve aqueous solubility without losing target affinity .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation (e.g., kobsk_{\text{obs}} reduced by 30% in deuterated derivatives) .

Q. How do steric and electronic effects influence reactivity in downstream functionalization?

  • Steric hindrance : The 3-methyl-5-(trifluoromethyl)pyrazole group restricts electrophilic substitution at the thiazole 2-position. Use bulky bases (e.g., LDA) to direct reactions to less hindered sites .
  • Electronic effects : Electron-withdrawing trifluoromethyl groups activate the thiazole ring toward nucleophilic aromatic substitution (e.g., SNAr with amines at 80°C) .

Methodological Resources

  • Synthetic protocols : Refer to (multi-step synthesis) and (triazole-thiazole coupling).
  • Analytical workflows : Combine (spectroscopic validation) and (docking studies).
  • Stability guidelines : Follow (storage conditions) and (degradation analysis).

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